molecular formula C13H18ClN B2855836 (1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride CAS No. 2155840-03-0

(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride

Cat. No.: B2855836
CAS No.: 2155840-03-0
M. Wt: 223.74
InChI Key: BOPRDPDSPJVDIC-LQQCYJDJSA-N
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Description

(1S,6R,8S)-8-Phenyl-3-azabicyclo[420]octane;hydrochloride is a bicyclic compound with a unique structure that includes a phenyl group and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride typically involves the formation of the azabicyclo[4.2.0]octane core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,6R,8S)-8-(thiophen-3-yl)-3-azabicyclo[4.2.0]octane
  • (1S,6R)-8-(®-1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane
  • (6R,7R,8S)-7-[4-(2-cyclohexylethynyl)phenyl]-8-(hydroxymethyl)-2-oxo-N-phenyl-1,4-diazabicyclo[4.2.0]octane-4-carboxamide

Uniqueness

(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride is unique due to its specific stereochemistry and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12;/h1-5,11-14H,6-9H2;1H/t11-,12+,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPRDPDSPJVDIC-LQQCYJDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1C[C@@H]2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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